molecular formula C9H12ClNO B1600724 Methyl 2-phenylacetimidate hydrochloride CAS No. 39496-45-2

Methyl 2-phenylacetimidate hydrochloride

Cat. No.: B1600724
CAS No.: 39496-45-2
M. Wt: 185.65 g/mol
InChI Key: HYOCTNKCUZZJIH-UHFFFAOYSA-N
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Description

Methyl 2-phenylacetimidate hydrochloride is a chemical compound with the molecular formula C9H12ClNO and a molecular weight of 185.65 g/mol . It is commonly used in organic synthesis and has applications in various fields of scientific research.

Scientific Research Applications

Methyl 2-phenylacetimidate hydrochloride has a wide range of applications in scientific research, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-phenylacetimidate hydrochloride can be synthesized through the reaction of phenylacetonitrile with methanol in the presence of hydrochloric acid. The reaction typically involves cooling the mixture to a low temperature (around -5 to 0°C) and then passing dry hydrogen chloride gas through the solution . The resulting product is then crystallized to obtain the desired compound.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reaction vessels and controlled conditions to ensure the purity and yield of the product. The crystallized product is then purified and packaged for use in various applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-phenylacetimidate hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include water (for hydrolysis), nucleophiles such as amines or alcohols (for substitution), and oxidizing or reducing agents (for oxidation and reduction reactions). The reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from the reactions of this compound include phenylacetic acid, various substituted imidates, and other derivatives depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of methyl 2-phenylacetimidate hydrochloride involves its ability to act as a nucleophile or electrophile in chemical reactions. The imidate group can participate in various reactions, leading to the formation of different products. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to methyl 2-phenylacetimidate hydrochloride include:

Uniqueness

This compound is unique due to its specific structure and reactivity, which make it a valuable intermediate in organic synthesis. Its ability to undergo various chemical reactions and form different products makes it a versatile compound in scientific research and industrial applications .

Properties

IUPAC Name

methyl 2-phenylethanimidate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO.ClH/c1-11-9(10)7-8-5-3-2-4-6-8;/h2-6,10H,7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYOCTNKCUZZJIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=N)CC1=CC=CC=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80498103
Record name Methyl 2-phenylethanimidate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80498103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39496-45-2
Record name 39496-45-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174874
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl 2-phenylethanimidate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80498103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-phenylethanecarboximidate hydrochloride
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Synthesis routes and methods

Procedure details

The same equipment as described in Example 3 was used. Benzyl cyanide (38.0 grams; 0.325 mole) was mixed with absolute methanol (10.3 grams; 0.322 mole) and toluene (195 ml). With cooling and agitation HCl gas (16 grams; 0.44 mole) was introduced from a weighed cylinder and the mixture was maintained under the same conditions overnight (26 hours). The resulting white slurry was filtered cold and the solid methyl phenylacetimidate hydrochloride (52.8 grams; 88.4% yield) was collected and a portion of it used directly in the next step.
Quantity
38 g
Type
reactant
Reaction Step One
Quantity
10.3 g
Type
reactant
Reaction Step One
Quantity
195 mL
Type
solvent
Reaction Step One
Name
Quantity
16 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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